N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide
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Overview
Description
N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is a complex organic compound that features a triazole ring, a benzamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide typically involves multiple steps, including the formation of the triazole ring and the attachment of the benzamide group. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazides and isothiocyanates.
Attachment of Functional Groups: The ethoxyphenyl and dimethoxybenzamide groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the triazole ring.
Substitution: Nucleophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and aryl halides are used in nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives of the original compound .
Scientific Research Applications
N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anticancer and antimicrobial research.
Biological Studies: It can be used to study the interactions of triazole-containing compounds with biological targets.
Industrial Applications: The compound may be used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The triazole ring and benzamide group are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound shares structural similarities with the presence of a methoxyphenyl group.
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in having a triazole ring and ethoxyphenyl group.
Uniqueness
N-{[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide is unique due to its combination of functional groups and the specific arrangement of these groups.
Properties
Molecular Formula |
C24H29N5O5S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-ethyl-1,2,4-triazol-3-yl]methyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C24H29N5O5S/c1-5-29-21(14-25-23(31)16-7-12-19(32-3)20(13-16)33-4)27-28-24(29)35-15-22(30)26-17-8-10-18(11-9-17)34-6-2/h7-13H,5-6,14-15H2,1-4H3,(H,25,31)(H,26,30) |
InChI Key |
SVXPVNDTSAFFRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)CNC(=O)C3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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